Salor-int L217514-1EA
Description
Notably, the evidence references Salor-int L247537-1EA (CAS: 372974-19-1), a structurally related compound with the molecular formula C₂₃H₂₈N₄O₃S₂, molecular weight 472.62 g/mol, and predicted physicochemical properties including a boiling point of 515.4±60.0°C, density of 1.36±0.1 g/cm³, and pKa of 1.10±0.70 .
Properties
CAS No. |
476481-76-2 |
|---|---|
Molecular Formula |
C25H21ClN4O2S |
Molecular Weight |
477.0 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C25H21ClN4O2S/c1-28-22-21(23(31)29(2)25(28)32)30(14-17-9-4-6-13-20(17)26)24(27-22)33-15-18-11-7-10-16-8-3-5-12-19(16)18/h3-13H,14-15H2,1-2H3 |
InChI Key |
JLMUXRNOMVUKHO-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)SCC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salor-int L217514-1EA involves multiple steps, including the formation of aromatic rings and the introduction of functional groups such as chlorine, nitrogen, oxygen, and sulfur. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Aromatic substitution reactions: Introduction of substituents onto aromatic rings.
Condensation reactions: Formation of carbon-nitrogen bonds.
Oxidation and reduction reactions: Modification of functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact methods are proprietary and not publicly available.
Chemical Reactions Analysis
Formation of Hydrazone Group
The compound likely forms through the reaction of a purine-2,6-dione derivative with 4-chlorobenzaldehyde under hydrazone formation conditions. This involves nucleophilic attack of the hydrazine group on the carbonyl carbon of the aldehyde, followed by elimination of water to form the hydrazone bond.
Reaction Mechanism :
textPurine-2,6-dione + 4-Chlorobenzaldehyde → [Hydrazone Intermediate]
Hydrolysis of the Hydrazine Bond
Under acidic or basic conditions, the hydrazone bond may hydrolyze to regenerate the starting aldehyde and hydrazine derivatives. This reaction is reversible and depends on pH and temperature .
Reaction Conditions :
| Factor | Impact on Reaction Rate |
|---|---|
| pH | Optimal at acidic/basic |
| Temperature | Higher temps accelerate |
Stability and Degradation Pathways
The compound’s stability is influenced by its hydrogen bond donor/acceptor capacities (HBD: 2, HBA: 5) . Potential degradation pathways include:
-
Moisture-induced hydrolysis of the hydrazone group.
-
Photodegradation due to conjugated π-systems in the purine core.
Reactivity with Biological Targets
While direct data for Salor-int L217514-1EA is unavailable, its structural analog (L217328-1EA) likely interacts with biological targets via:
Scientific Research Applications
Salor-int L217514-1EA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Salor-int L217514-1EA involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are still under investigation and are not fully understood.
Comparison with Similar Compounds
Comparison with Similar Compounds
Salor-int L247537-1EA (as a representative of L217514-1EA) is compared below with other compounds listed in the evidence, focusing on molecular properties, functional groups, and applications.
Table 1: Comparative Physicochemical Properties
Key Findings:
Structural Complexity: Salor-int L247537-1EA contains heterocyclic sulfur and nitrogen groups (evident from C₂₃H₂₈N₄O₃S₂), distinguishing it from simpler amines (e.g., 4-piperidinopiperidine) or sulfates (e.g., tetrabutylammonium hydrogen sulfate) .
Thermal Stability : Its high boiling point (515.4±60.0°C ) implies stability under high-temperature conditions, contrasting with low-boiling compounds like 2,2,6-trimethyl-4H-1,3-dioxin-4-one (~200°C) .
Research Limitations and Notes
This introduces uncertainty in direct comparisons.
Data Gaps : Properties for many listed compounds (e.g., tetrabutylammonium hydrogen sulfate) are estimated due to incomplete evidence .
Functional Group Relevance : The sulfur and nitrogen moieties in Salor-int L247537-1EA may confer unique reactivity in pharmaceutical or materials science contexts, but specific applications require further study .
Biological Activity
Salor-int L217514-1EA is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 516.2 g/mol. Its structure is characterized by various functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 516.2 g/mol |
| SMILES | C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may exert its effects through:
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : It has been shown to modulate inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines.
- Anticancer Effects : this compound is being investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Anticancer Activity
A notable study explored the anticancer properties of this compound in vitro. The compound was tested against various cancer cell lines, including breast and pancreatic cancer cells. Results indicated:
- Cell Viability Reduction : Treatment with this compound resulted in a significant decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis rates in treated cells, as evidenced by Annexin V/PI staining.
Anti-inflammatory Effects
Another research investigation focused on the anti-inflammatory potential of this compound. Key findings included:
- Cytokine Inhibition : The compound significantly reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- NF-kB Pathway Modulation : Western blot analysis demonstrated that this compound inhibited the phosphorylation of NF-kB, suggesting a mechanism for its anti-inflammatory effects.
Comparative Analysis
When compared to similar compounds, this compound exhibits unique properties due to its specific structural features. For instance:
| Compound | Antioxidant Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Significant | Moderate |
| Compound A | Moderate | Low | High |
| Compound B | High | Moderate | Low |
Q & A
Q. What are the recommended protocols for ensuring sample integrity of Salor-int L217514-1EA during experimental preparation?
To maintain sample integrity, researchers should:
- Use validated subsampling methods to minimize preparation errors (e.g., incremental material homogenization and particle size reduction) .
- Document pre-sampling treatments (e.g., drying, inert impurity removal) and corrective measures applied during handling .
- Store samples under inert conditions if the compound is reactive, with temperature and humidity controls aligned with stability studies .
Q. How should researchers characterize the purity and structural identity of this compound in compliance with academic standards?
- For known compounds : Cross-reference spectral data (e.g., NMR, HPLC) with published literature and ensure proper citation of prior characterization methods .
- For novel derivatives : Provide full spectroscopic evidence (e.g., HRMS, X-ray crystallography) and purity metrics (e.g., ≥95% by HPLC) in the main text, with detailed protocols in supplementary materials .
Q. How should researchers structure supplementary materials for journals with strict formatting policies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
